REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:22][CH3:23])[C:4](=[O:21])[C:5]([C:19]#[N:20])=[CH:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10]([OH:16])=[C:9]([O:17]C)[CH:8]=1)[CH3:2].C(N(CC)CC)C.[Cl-].[Cl-].[Cl-].[Al+3].Cl>ClCCl>[CH2:22]([N:3]([CH2:1][CH3:2])[C:4](=[O:21])[C:5]([C:19]#[N:20])=[CH:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10]([OH:16])=[C:9]([OH:17])[CH:8]=1)[CH3:23] |f:2.3.4.5|
|
Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C(=CC1=CC(=C(C(=C1)[N+](=O)[O-])O)OC)C#N)=O)CC
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
67.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.65 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After that, the mixture is refluxed for 3-4 hours, until completion of the conversion
|
Duration
|
3.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 0-5° C.
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
FILTRATION
|
Details
|
The resulting solid is filtered
|
Type
|
WASH
|
Details
|
washing with water (0.1 l×3)
|
Type
|
CUSTOM
|
Details
|
dried in a static dryer under reduced pressure at 50° C.
|
Type
|
CUSTOM
|
Details
|
126 g are obtained
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)N(C(C(=CC1=CC(=C(C(=C1)[N+](=O)[O-])O)O)C#N)=O)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:22][CH3:23])[C:4](=[O:21])[C:5]([C:19]#[N:20])=[CH:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10]([OH:16])=[C:9]([O:17]C)[CH:8]=1)[CH3:2].C(N(CC)CC)C.[Cl-].[Cl-].[Cl-].[Al+3].Cl>ClCCl>[CH2:22]([N:3]([CH2:1][CH3:2])[C:4](=[O:21])[C:5]([C:19]#[N:20])=[CH:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10]([OH:16])=[C:9]([OH:17])[CH:8]=1)[CH3:23] |f:2.3.4.5|
|
Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C(=CC1=CC(=C(C(=C1)[N+](=O)[O-])O)OC)C#N)=O)CC
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
67.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.65 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After that, the mixture is refluxed for 3-4 hours, until completion of the conversion
|
Duration
|
3.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 0-5° C.
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
FILTRATION
|
Details
|
The resulting solid is filtered
|
Type
|
WASH
|
Details
|
washing with water (0.1 l×3)
|
Type
|
CUSTOM
|
Details
|
dried in a static dryer under reduced pressure at 50° C.
|
Type
|
CUSTOM
|
Details
|
126 g are obtained
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)N(C(C(=CC1=CC(=C(C(=C1)[N+](=O)[O-])O)O)C#N)=O)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |